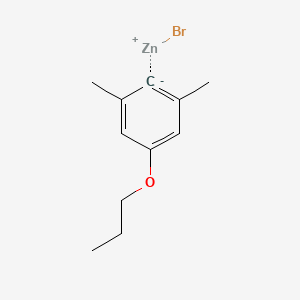
(2,6-Dimethyl-4-n-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of the zinc reagent in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2,6-dimethyl-4-n-propyloxyphenyl)zinc bromide typically involves the reaction of 2,6-dimethyl-4-n-propyloxyphenyl bromide with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,6-Dimethyl-4-n-propyloxyphenyl bromide+Zn→(2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the performance of the zinc reagent in subsequent reactions.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and transmetalation processes.
Common Reagents and Conditions:
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a halide or pseudohalide electrophile, and a base. The reaction is carried out under an inert atmosphere at moderate temperatures.
Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of the electrophile.
Transmetalation: The zinc reagent transfers its organic group to the metal catalyst, forming a new carbon-metal bond.
Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used.
Applications De Recherche Scientifique
(2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is employed in the preparation of organic materials with specific electronic properties.
Medicinal Chemistry: It is used in the synthesis of drug candidates and bioactive molecules.
Catalysis Research: The compound is studied for its role in catalytic processes, particularly in the development of new catalytic systems for organic transformations.
Mécanisme D'action
The mechanism of action of (2,6-dimethyl-4-n-propyloxyphenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The metal catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The zinc reagent transfers its organic group to the metal catalyst.
Reductive Elimination: The metal catalyst forms a new carbon-carbon bond and regenerates the active catalyst.
These steps are facilitated by the coordination of the zinc reagent to the metal catalyst, which enhances the reactivity and selectivity of the reaction.
Comparaison Avec Des Composés Similaires
- (2,4-Diiso-propyloxyphenyl)zinc bromide
- (3,5-Dimethyl-4-n-propyloxyphenyl)zinc bromide
Comparison: Compared to similar compounds, (2,6-dimethyl-4-n-propyloxyphenyl)zinc bromide offers unique reactivity due to the specific positioning of its substituents. The 2,6-dimethyl groups provide steric hindrance that can influence the selectivity of the reactions it undergoes. Additionally, the n-propyloxy group can participate in coordination with the metal catalyst, further enhancing its reactivity.
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-dimethyl-5-propoxybenzene-2-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-4-5-12-11-7-9(2)6-10(3)8-11;;/h7-8H,4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UDVVZWRPBQGHKK-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=CC(=[C-]C(=C1)C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
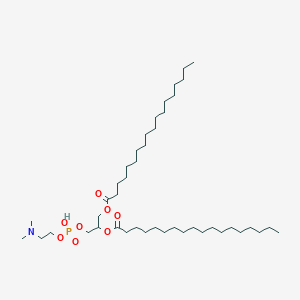
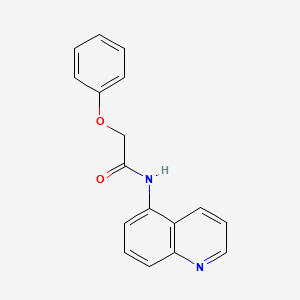
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14880408.png)
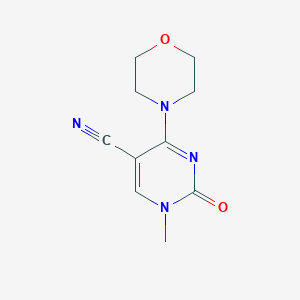
![5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid](/img/structure/B14880438.png)
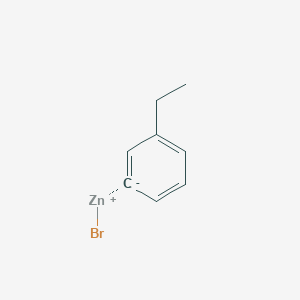
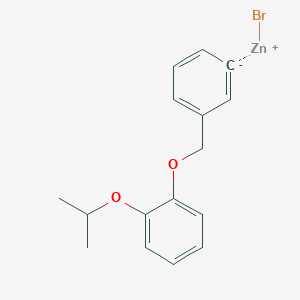
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14880445.png)
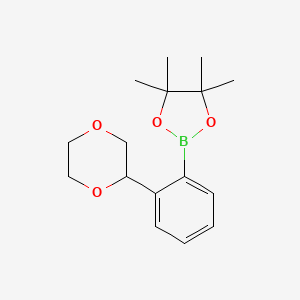
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)

![2-(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)-butyric acid ethyl ester](/img/structure/B14880479.png)

